molecular formula C9H11ClN2O B13469940 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Cat. No.: B13469940
M. Wt: 198.65 g/mol
InChI Key: QITIFJYEODLWGG-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with N-ethyl-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include various substituted pyridine derivatives.

    Oxidation: The major product is the N-oxide derivative.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methylpyridine-4-carboxamide
  • 2-chloro-N-ethylpyridine-4-carboxamide
  • 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Uniqueness

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the nitrogen atom can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-4-5-11-8(10)6-7/h4-6H,3H2,1-2H3

InChI Key

QITIFJYEODLWGG-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

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